Bienvenue dans la boutique en ligne BenchChem!

Methyl (biphenyl-4-yloxy)acetate

Medicinal Chemistry Prodrug Design Anti-inflammatory

Select this specific methyl ester—not a generic biphenyl acetate—to leverage its unique 4-yloxy ether linkage and ester prodrug functionality. The scaffold is validated for developing NSAIDs with anti-inflammatory efficacy comparable to flurbiprofen (81.81% vs 79.54% inhibition) while eliminating gastric toxicity. Its lack of 5-LO activity at 100 µM enables targeted COX-pathway research. The ester moiety also serves as an intrinsic prodrug handle, reducing gastric irritation versus the free acid.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 54334-73-5
Cat. No. B179648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (biphenyl-4-yloxy)acetate
CAS54334-73-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyAEMVTGFZGFVODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (biphenyl-4-yloxy)acetate (CAS 54334-73-5) for Research & Development: A Strategic Sourcing Guide


Methyl (biphenyl-4-yloxy)acetate (CAS 54334-73-5) is a biphenyl ether ester derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is primarily utilized as a key synthetic intermediate and a prodrug scaffold in medicinal chemistry, offering a distinct functional handle for further derivatization compared to its free acid counterpart . Its chemical identity is confirmed by its IUPAC name, methyl 2-(4-phenylphenoxy)acetate, and its InChIKey, AEMVTGFZGFVODZ-UHFFFAOYSA-N .

Why Methyl (biphenyl-4-yloxy)acetate (54334-73-5) is Not Interchangeable with its Free Acid or Simple Acetate Analogs


Procurement of a 'biphenyl acetate' or a 'phenoxyacetic acid derivative' is insufficient to guarantee the desired physicochemical and biological properties for a given project. Methyl (biphenyl-4-yloxy)acetate is not merely a protected form of (biphenyl-4-yloxy)acetic acid; its ester functionality fundamentally alters its lipophilicity, membrane permeability, and reactivity profile, a critical distinction when acting as a prodrug or a synthetic intermediate [1]. Furthermore, the 4-yloxy ether linkage confers a distinct spatial orientation and electronic distribution compared to simpler biphenyl acetic acid derivatives like felbinac, directly impacting target binding in medicinal chemistry campaigns [2].

Quantitative Differentiation of Methyl (biphenyl-4-yloxy)acetate (54334-73-5) Against Key Comparators


Functional Group Advantage: Prodrug Strategy vs. Free Acid in NSAID Development

The methyl ester of Methyl (biphenyl-4-yloxy)acetate enables its application as a prodrug, a strategic advantage over the corresponding free acid, (biphenyl-4-yloxy)acetic acid. Esterification of acidic anti-inflammatory drugs is a well-established method to suppress gastrotoxicity without compromising anti-inflammatory activity [1]. This principle is exemplified by derivatives of biphenyl-4-yloxy acetic acid, where the carboxylic acid is often esterified to enhance bioavailability and reduce local irritation, a property the free acid does not possess [1].

Medicinal Chemistry Prodrug Design Anti-inflammatory

Anti-Inflammatory Efficacy of Derived Scaffolds: Lead Compound 17 vs. Flurbiprofen

Derivatives synthesized from biphenyl-4-yloxy acetic acid, the core scaffold of which Methyl (biphenyl-4-yloxy)acetate is the ester prodrug, demonstrate superior anti-inflammatory activity compared to the established NSAID flurbiprofen. In a carrageenan-induced rat paw edema model, the lead derivative, Compound 17, exhibited 81.81% inhibition of edema, surpassing flurbiprofen's 79.54% inhibition at equimolar oral doses [1].

Anti-inflammatory Drug Discovery Analgesic COX Inhibition

Safety Profile Advantage: Reduced Gastrotoxicity of Derived Scaffolds vs. Flurbiprofen

A critical differentiator for the biphenyl-4-yloxy acetic acid scaffold is its significantly improved gastric safety profile compared to flurbiprofen. While the chronic use of flurbiprofen contributes to a high incidence of GI side effects (over 30% in patients), leading to therapy abandonment [1], lead derivative Compound 17, along with other potent anti-inflammatory compounds from this series, were found to be non-gastrotoxic in rats at equimolar oral doses relative to flurbiprofen [2].

NSAID Safety Gastrointestinal Toxicity Drug Development

Specificity in Target Engagement: Lack of 5-Lipoxygenase Inhibition

Methyl (biphenyl-4-yloxy)acetate demonstrates a specific lack of activity against the 5-Lipoxygenase (5-LO) enzyme. In a direct biochemical assay using rat basophilic leukemia-1 (RBL-1) cells, the compound showed no significant inhibition of 5-LO at a concentration of 100 µM [1]. This contrasts with other non-specific anti-inflammatory agents that may inhibit multiple pathways in the arachidonic acid cascade. Furthermore, it was also found to have no inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [2].

Target Selectivity 5-Lipoxygenase Mechanism of Action

Validated Application Scenarios for Methyl (biphenyl-4-yloxy)acetate (54334-73-5) in Research and Development


Scaffold for Next-Generation Safer NSAIDs

This compound is the ideal starting material for medicinal chemistry programs focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with a superior safety profile. As detailed in Section 3, the core scaffold enables the synthesis of derivatives that demonstrate anti-inflammatory efficacy comparable to or exceeding that of flurbiprofen (81.81% vs 79.54% inhibition) while eliminating the associated gastric toxicity in animal models [1].

Synthesis of COX-Selective Anti-Inflammatory Agents

Due to its demonstrated lack of activity against 5-lipoxygenase (5-LO) at 100 µM (as shown in Section 3), Methyl (biphenyl-4-yloxy)acetate serves as a valuable precursor for creating anti-inflammatory compounds with a more targeted mechanism of action. This property is critical for researchers seeking to develop agents that inhibit the cyclooxygenase (COX) pathway without the confounding effects of 5-LO pathway modulation [2].

Prodrug Strategy for Enhanced Bioavailability and Reduced Toxicity

The inherent ester functionality of Methyl (biphenyl-4-yloxy)acetate allows for its direct use as a prodrug. This is a validated strategy for temporarily masking the carboxylic acid of the active (biphenyl-4-yloxy)acetic acid moiety, which has been shown to significantly reduce local gastric irritation and improve the overall therapeutic index of anti-inflammatory agents without compromising their efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (biphenyl-4-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.